Cas no 89026-16-4 (2-AMINOHISTAMINE DIHYDROCHLORIDE)

2-AMINOHISTAMINE DIHYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
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- 2-AMINOHISTAMINE DIHYDROCHLORIDE
- 4-(2-AMINO-ETHYL)-1H-IMIDAZOL-2-YLAMINE 2HCL
- 2-(2-Amino-4-imidazolyl)ethylamine dihydrochloride
- 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
- 5-(2-Aminoethyl)-1H-imidazol-2-aminedihydrochloride
- SCHEMBL1518279
- 5-(2-aminoethyl)-1H-imidazol-2-amine;dihydrochloride
- 4-(2-amino-ethyl)-1H-imidazol-2-ylamine dihydrochloride
- 89026-16-4
- LSSCOLGPHKNOBV-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C5H10N4.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H3,7,8,9);2*1H
- InChI Key: LSSCOLGPHKNOBV-UHFFFAOYSA-N
- SMILES: C1=C(NC(=N1)N)CCN.Cl.Cl
Computed Properties
- Exact Mass: 198.04400
- Monoisotopic Mass: 198.0439018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 85
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- Melting Point: 188-189 °C (decomposition)
- PSA: 80.72000
- LogP: 2.37860
2-AMINOHISTAMINE DIHYDROCHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A069005114-1g |
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride |
89026-16-4 | 95% | 1g |
$2450.00 | 2023-08-31 | |
Crysdot LLC | CD11028553-5g |
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride |
89026-16-4 | 95+% | 5g |
$5179 | 2024-07-18 | |
Crysdot LLC | CD11028553-1g |
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride |
89026-16-4 | 95+% | 1g |
$1880 | 2024-07-18 | |
Chemenu | CM294895-1g |
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride |
89026-16-4 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A069005114-5g |
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride |
89026-16-4 | 95% | 5g |
$4,639.80 | 2022-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747821-1g |
5-(2-Aminoethyl)-1h-imidazol-2-amine dihydrochloride |
89026-16-4 | 98% | 1g |
¥14748.00 | 2024-04-26 |
2-AMINOHISTAMINE DIHYDROCHLORIDE Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 2-AMINOHISTAMINE DIHYDROCHLORIDE
2-AMINOHISTAMINE DIHYDROCHLORIDE (CAS NO: 89026-16-4) - A Comprehensive Overview
2-AMINOHISTAMINE DIHYDROCHLORIDE, with the chemical identifier CAS NO: 89026-16-4, is a compound of significant interest in the field of pharmaceutical research and development. This compound, derived from the well-known molecule histamine, has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.
The chemical structure of 2-AMINOHISTAMINE DIHYDROCHLORIDE consists of an imidazole ring substituted with an amino group at the 2-position, further modified by a hydrochloride salt. This structural configuration imparts unique reactivity and interaction capabilities with biological targets. The imidazole ring is a common motif in many bioactive molecules, often found in vitamins, hormones, and pharmaceuticals. The presence of two amino groups enhances its potential for further functionalization, making it a versatile building block in drug design.
In recent years, there has been growing interest in the development of histamine derivatives for their potential applications in treating various diseases. 2-AMINOHISTAMINE DIHYDROCHLORIDE has been studied for its possible role in modulating histaminergic pathways, which are implicated in conditions such as allergies, neurodegenerative diseases, and gastrointestinal disorders. Research indicates that this compound may interact with histamine receptors (H1, H2, H3, and H4) in a manner that could lead to novel therapeutic strategies.
One of the most promising areas of research involving 2-AMINOHISTAMINE DIHYDROCHLORIDE is its potential as an anti-inflammatory agent. Inflammatory responses are mediated by a complex interplay of biochemical signals, many of which involve histamine and its derivatives. Studies have shown that certain histamine analogs can inhibit inflammatory cytokine production and reduce oxidative stress, suggesting that 2-AMINOHISTAMINE DIHYDROCHLORIDE could be developed into a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The compound's interaction with histamine receptors has also led to investigations into its potential use as an adjunct therapy for neurodegenerative disorders. For instance, histamine receptor H3 agonists have shown promise in treating cognitive impairments associated with conditions like Alzheimer's disease. Preliminary studies on 2-AMINOHISTAMINE DIHYDROCHLORIDE suggest that it may modulate H3 receptor activity, potentially improving cognitive function without the side effects associated with some existing treatments.
In addition to its pharmacological applications, 2-AMINOHISTAMINE DIHYDROCHLORIDE is also of interest in the field of synthetic chemistry. Its unique structure provides a rich scaffold for designing new molecules with enhanced pharmacological properties. Researchers are exploring various synthetic routes to modify the core imidazole ring and append functional groups that could improve solubility, bioavailability, and target specificity. This approach holds promise for developing next-generation therapeutics with improved efficacy and reduced side effects.
The development of novel drug candidates often involves rigorous testing to ensure safety and efficacy. Current research on 2-AMINOHISTAMINE DIHYDROCHLORIDE includes both in vitro and in vivo studies to evaluate its pharmacokinetic profile and potential therapeutic benefits. These studies aim to provide a comprehensive understanding of how the compound interacts with biological systems and whether it can be safely used as a therapeutic agent. Preliminary results are encouraging, suggesting that further development could lead to significant clinical applications.
The future prospects for 2-AMINOHISTAMINE DIHYDROCHLORIDE are bright, with ongoing research focused on optimizing its chemical properties and exploring new therapeutic indications. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical trials. As our understanding of biochemical pathways continues to expand, compounds like 2-AMINOHISTAMINE DIHYDROCHLORIDE may play a crucial role in addressing some of the most challenging medical conditions.
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